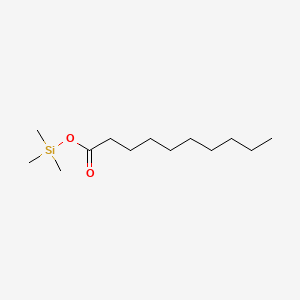
Trimethylsilyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl decanoate is an organosilicon compound with the molecular formula C₁₄H₃₀O₂Si. It is characterized by the presence of a trimethylsilyl group attached to a decanoate moiety. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as chemical inertness and large molecular volume .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl decanoate can be synthesized through the esterification of decanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired ester and the release of hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated systems to ensure consistency and efficiency. The process may include the use of robotic autosamplers and commercial software to optimize the reaction conditions and improve throughput .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl decanoate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as fluoride ions or other strong bases.
Major Products Formed:
Hydrolysis: Decanoic acid and trimethylsilanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl decanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of trimethylsilyl decanoate primarily involves its role as a derivatizing agent. The trimethylsilyl group enhances the volatility and stability of the target molecules, facilitating their analysis by techniques such as GC-MS. The compound interacts with hydroxyl, carboxyl, and amino groups in the target molecules, forming trimethylsilyl derivatives that are more amenable to analytical procedures .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for silylation reactions but lacks the ester functionality.
Trimethylsilyl cyanide: Employed in cyanation reactions and has different reactivity compared to trimethylsilyl decanoate.
Trimethylsilyl trifluoroacetamide: Another derivatizing agent used in GC-MS but with different chemical properties.
Uniqueness: this compound is unique due to its combination of the trimethylsilyl group and the decanoate moiety, providing both silylation and ester functionalities. This dual functionality makes it particularly useful in a variety of synthetic and analytical applications .
Propriétés
Numéro CAS |
55494-15-0 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
trimethylsilyl decanoate |
InChI |
InChI=1S/C13H28O2Si/c1-5-6-7-8-9-10-11-12-13(14)15-16(2,3)4/h5-12H2,1-4H3 |
Clé InChI |
FGTNBYWFNITQJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















